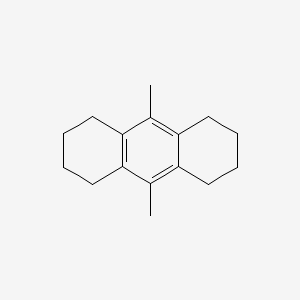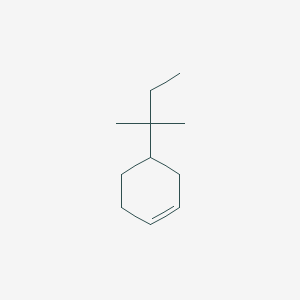
4-t-Pentylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of cyclohexene, where a tert-pentyl group is attached to the fourth carbon of the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-t-Pentylcyclohexene can be synthesized through the alkylation of cyclohexene with tert-pentyl halides under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the tert-pentyl carbocation, which then reacts with cyclohexene to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-t-Pentylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its saturated counterpart, 4-t-Pentylcyclohexane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 4-t-Pentylcyclohexane.
Substitution: Halogenated cyclohexenes.
Wissenschaftliche Forschungsanwendungen
4-t-Pentylcyclohexene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-t-Pentylcyclohexene depends on the specific reaction or applicationThis stabilization effect facilitates various transformations, making this compound a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Cyclohexene: The parent compound, lacking the tert-pentyl group.
4-t-Butylcyclohexene: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
4-t-Amylcyclohexene: Similar structure but with a tert-amyl group.
Uniqueness: 4-t-Pentylcyclohexene is unique due to the presence of the tert-pentyl group, which provides distinct steric and electronic effects compared to other alkyl-substituted cyclohexenes. These effects influence the compound’s reactivity and stability, making it valuable in specific synthetic applications .
Eigenschaften
CAS-Nummer |
51874-62-5 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
4-(2-methylbutan-2-yl)cyclohexene |
InChI |
InChI=1S/C11H20/c1-4-11(2,3)10-8-6-5-7-9-10/h5-6,10H,4,7-9H2,1-3H3 |
InChI-Schlüssel |
QHNHBWFHTRVZPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)

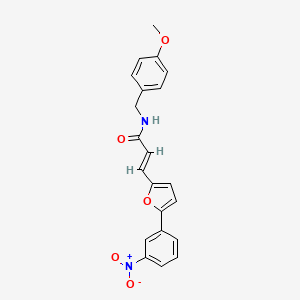
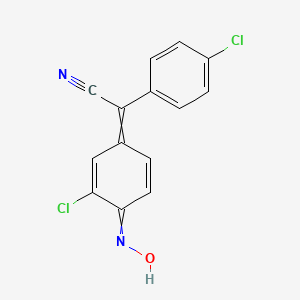
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
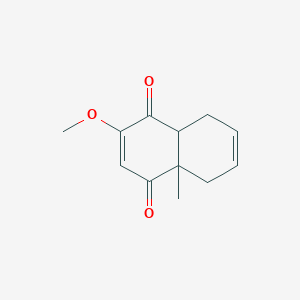

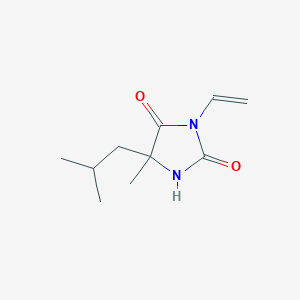
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)
